

VPM Peptide: A Technical Guide to its Sequence, Structure, and Applications in Biomaterials

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The **VPM peptide**, with the sequence GCRDVPMSMRGGDRCG, is a highly specific, dithiol protease-cleavable crosslinker integral to the advancement of biodegradable hydrogels. Its susceptibility to cleavage by matrix metalloproteinases (MMPs), particularly MMP-1 and MMP-2, as well as collagenase, positions it as a key component in the design of smart biomaterials for applications such as controlled drug delivery, tissue engineering, and in vitro modeling of cellular processes like migration and matrix remodeling. This technical guide provides a comprehensive overview of the **VPM peptide**, including its chemical structure, cleavage kinetics, and detailed protocols for its synthesis, purification, and analysis.

VPM Peptide: Core Data

Sequence and Physicochemical Properties

The **VPM peptide** is a 16-amino acid sequence.[1][2] Its structure incorporates two cysteine residues, enabling disulfide bonding or conjugation to other molecules.



Property	Value	Reference
Amino Acid Sequence	GCRDVPMSMRGGDRCG	[1]
Full Name	Gly-Cys-Arg-Asp-Val-Pro-Met- Ser-Met-Arg-Gly-Gly-Asp-Arg- Cys-Gly	[1]
Molecular Formula	C63H109N25O22S4	[3]
Molecular Weight	1696.95 g/mol	

Proteolytic Cleavage and Degradation

The **VPM peptide** is specifically designed to be a substrate for various matrix metalloproteinases (MMPs), making it a valuable tool for creating environmentally responsive biomaterials.

Cleavage by Matrix Metalloproteinases and Collagenase

The **VPM peptide** is readily cleaved by MMP-1 and MMP-2. It is also efficiently degraded by collagenase. A study involving the incubation of the **VPM peptide** with collagenase demonstrated its cleavage into smaller fragments, which were subsequently identified using MALDI-ToF mass spectrometry.



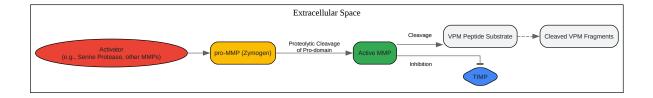
Enzyme	Cleavage Status	Notes	Reference
MMP-1		Rapidly cleaved.	
		Specific kinetic data	
	Cleavable	(kcat, Km) for the	
		VPM peptide is not	
		readily available in	
		published literature.	_
MMP-2		Rapidly cleaved.	
		Specific kinetic data	
		(kcat, Km) for the	
		VPM peptide is not	
	Cleavable	readily available in	
		published literature.	
		For a similar	
		hexapeptide	
		substrate,	
		K*PAGLLGC, the	
		kcat/Km was	
		determined to be 2.4 x	
		10^4 M-1s-1.	_
Collagenase	Cleavable	Degraded into smaller	
		fragments. Cleavage	
		products identified as	
	Cieavabie	[MRGGDRCG+H]+	
		and	
		[CGRDVPMS+H]+.	

Signaling Pathway: MMP Zymogen Activation and Peptide Cleavage

Matrix metalloproteinases are synthesized as inactive zymogens (pro-MMPs) and require activation to become proteolytically active. This activation is a critical step in the signaling cascade that leads to the degradation of substrates like the **VPM peptide**. The activation process can be initiated by other proteases, such as serine proteases or other activated MMPs,



which cleave the pro-domain of the zymogen. This process is tightly regulated by Tissue Inhibitors of Metalloproteinases (TIMPs).



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MMP zymogen activation and subsequent cleavage of a peptide substrate.

Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) of VPM Peptide

This protocol outlines the manual Fmoc-based solid-phase synthesis for the 16-amino acid **VPM peptide** (GCRDVPMSMRGGDRCG).

Materials:

- Fmoc-Gly-Wang resin (or appropriate resin for C-terminal glycine)
- Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-Met-OH, Fmoc-Ser(tBu)-OH)
- Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Activator base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), Methanol



- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
- Cold diethyl ether
- · Peptide synthesis vessel

Procedure:

- Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 1-2 hours in the synthesis vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
 - Drain and repeat the piperidine treatment for 15 minutes.
 - Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
- Amino Acid Coupling (repeated for each amino acid in the sequence from C-terminus to N-terminus):
 - Dissolve the next Fmoc-amino acid (3 equivalents to resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
 - Add DIPEA (6 equivalents) to the amino acid solution to activate it.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction mixture for 2-4 hours at room temperature.
 - Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete reaction), repeat the coupling.
 - Wash the resin with DMF (5-7 times) and DCM (3 times).



- Final Fmoc Deprotection: After coupling the final amino acid (Glycine), perform a final Fmoc deprotection as described in step 2.
- Cleavage and Deprotection:
 - Wash the peptide-resin with DCM and dry it under vacuum.
 - Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
 - Filter the resin and collect the filtrate containing the peptide.
 - Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
 - Dry the crude peptide pellet under vacuum.

Purification of VPM Peptide by HPLC

Equipment and Reagents:

- Preparative Reverse-Phase HPLC system with a C18 column
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Crude VPM peptide

Procedure:

- Sample Preparation: Dissolve the crude VPM peptide in a minimal amount of Mobile Phase
 A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added. Filter the
 sample through a 0.45 μm filter.
- Method Development (Analytical Scale):

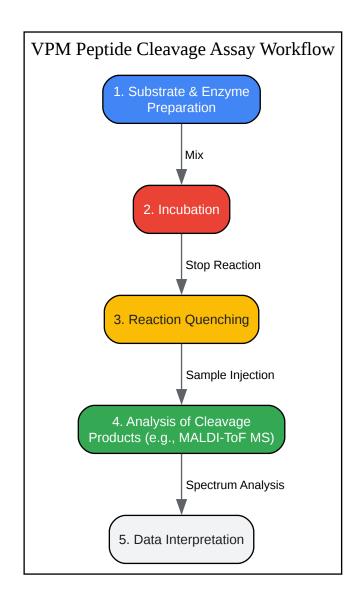


- On an analytical C18 column, inject a small amount of the dissolved crude peptide.
- Run a broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of the VPM peptide.
- Optimize the gradient to achieve good separation of the main peptide peak from impurities. A shallower gradient around the elution point of the peptide will improve resolution.
- Preparative Purification:
 - Equilibrate the preparative C18 column with the initial mobile phase conditions.
 - Load the filtered crude peptide solution onto the column.
 - Run the optimized gradient.
 - Collect fractions corresponding to the main peptide peak.
- Fraction Analysis: Analyze the purity of the collected fractions using analytical HPLC.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the purified VPM peptide as a white powder.

Experimental Workflows and Assays Workflow for Assessing VPM Peptide Cleavage

This workflow outlines the key steps to determine the cleavage of the **VPM peptide** by a specific protease, such as MMP-1 or collagenase.





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Workflow for determining protease-mediated cleavage of **VPM peptide**.

Detailed Steps for the Workflow:

- Substrate and Enzyme Preparation:
 - Prepare a stock solution of the purified VPM peptide in a suitable buffer (e.g., Tris-HCl with CaCl2 and ZnCl2 for MMPs).
 - Prepare a stock solution of the active protease (e.g., MMP-1, MMP-2, or collagenase) in the same buffer.



Incubation:

- In a microcentrifuge tube, combine the VPM peptide solution and the protease solution at the desired final concentrations.
- Include a negative control with the VPM peptide but no enzyme.
- Incubate the reaction mixture at 37°C for a specific time course (e.g., 1, 4, 8, 24 hours).
- Reaction Quenching:
 - Stop the enzymatic reaction by adding a protease inhibitor (e.g., EDTA for MMPs) or by acidifying the solution (e.g., with TFA).
- Analysis of Cleavage Products:
 - Analyze the reaction mixture using MALDI-ToF Mass Spectrometry or HPLC to separate and identify the cleavage products.
- Data Interpretation:
 - In the mass spectrum, look for the disappearance of the full-length VPM peptide peak and the appearance of new peaks corresponding to the cleaved fragments.
 - In the HPLC chromatogram, observe the decrease in the area of the full-length peptide peak and the emergence of new peaks for the fragments.

Applications in Hydrogel-Based Systems

VPM peptide-crosslinked hydrogels serve as versatile platforms for various biomedical applications due to their biodegradability, which can be tailored by the concentration of the peptide and the activity of local proteases.

Mechanical Properties of VPM-Crosslinked Hydrogels

The mechanical properties of hydrogels, such as their stiffness (storage modulus, G'), can be tuned by varying the concentration of the **VPM peptide** crosslinker.



VPM Crosslinking Percentage	Storage Modulus (G') [Pa]
50%	198.6 ± 36.28
75%	968.5 ± 17.43
100%	4307 ± 377.9

Data adapted from a study on VPM cross-linked PEGNB hydrogels.

Conclusion

The **VPM peptide** is a well-defined and versatile tool for the development of advanced, biodegradable biomaterials. Its specific cleavage by key matrix metalloproteinases allows for the creation of hydrogels with predictable degradation profiles, making them highly suitable for a range of applications in regenerative medicine and drug delivery. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize the **VPM peptide** in their work. Further research into the precise cleavage kinetics with a broader range of MMPs will continue to refine the application of this valuable peptide crosslinker.

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